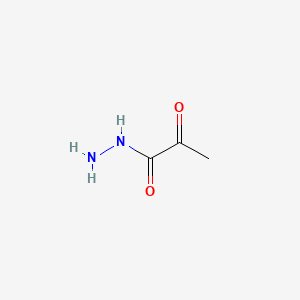

2-oxopropanehydrazide

Description

Structure

3D Structure

Properties

CAS No. |

93285-68-8 |

|---|---|

Molecular Formula |

C3H6N2O2 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

2-oxopropanehydrazide |

InChI |

InChI=1S/C3H6N2O2/c1-2(6)3(7)5-4/h4H2,1H3,(H,5,7) |

InChI Key |

VGLHMLZWDDLWLD-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)NN |

Canonical SMILES |

CC(=O)C(=O)NN |

Other CAS No. |

93285-68-8 |

Synonyms |

pyruvate hydrazone |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxopropanehydrazide and Its Derivatives

Conventional Synthetic Routes to 2-Oxopropanehydrazide

Conventional methods for synthesizing hydrazides have been well-established for decades. These routes typically involve multi-step processes that begin with readily available starting materials and proceed through key intermediates.

The most common and widely utilized conventional pathway for synthesizing hydrazides is the hydrazinolysis of corresponding esters. In the case of 2-oxopropanehydrazide, this involves a two-step process. The first step is the esterification of pyruvic acid to form an alkyl 2-oxopropanoate, such as ethyl acetoacetate (B1235776). This ester then serves as the direct precursor for the final product.

The second and definitive step is the reaction of the ester with hydrazine (B178648) hydrate (B1144303). In this nucleophilic acyl substitution reaction, the nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ester group. This leads to the displacement of the alcohol moiety (ethanol, in the case of ethyl acetoacetate) and the formation of the 2-oxopropanehydrazide product. This general approach is a foundational method in organic synthesis for creating the hydrazide functional group. researchgate.netorientjchem.org

An alternative, though sometimes less controlled, conventional method involves the direct reaction of acid chlorides with hydrazine. However, the high reactivity of acid chlorides can often lead to the formation of undesired diacylhydrazide by-products, complicating the purification process.

The efficiency and yield of conventional hydrazide synthesis are highly dependent on the careful control of reaction parameters. Optimization is crucial to maximize the formation of the desired product while minimizing side reactions. Key factors include temperature, solvent, and the stoichiometry of the reactants. lew.rokit.edu

For instance, during the addition of hydrazine hydrate to the ester or acyl chloride, maintaining a low temperature, typically between 10°C and 20°C, is critical. orgsyn.org This controlled temperature helps to manage the exothermic nature of the reaction and prevents the formation of impurities. Another critical aspect is the ratio of reactants. While a slight excess of hydrazine is often used, a large excess can sometimes be detrimental and may not improve the yield of the desired hydrazide. kit.edu The choice of solvent is also important; alcohols like methanol (B129727) or ethanol (B145695) are commonly used as they effectively dissolve the reactants and are relatively easy to remove after the reaction is complete. inglomayor.cl

| Parameter | Optimized Condition | Rationale | Source(s) |

| Temperature | 10–20°C during hydrazine addition | Controls exothermic reaction, minimizes side-product formation. | orgsyn.org |

| Solvent | Methanol or Ethanol | Good solubility for reactants, easily removed post-reaction. | inglomayor.cl |

| Reactant Ratio | Stoichiometric or slight excess of hydrazine | Avoids formation of by-products and simplifies purification. | kit.edu |

| Purification | Recrystallization from ethanol or water | Effectively removes impurities like diacylhydrazides. | researchgate.netacs.org |

Multi-Step Synthesis Pathways

Green Chemistry Approaches in 2-Oxopropanehydrazide Synthesis

In response to the growing need for sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of hydrazides. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of hydrazides and their derivatives, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. nih.govmdpi.com

Studies have shown that fenamic acid hydrazides can be synthesized from their corresponding acids in a single step under microwave irradiation in solvent-free conditions, with reactions completing in minutes and yielding nearly quantitative results. nih.gov This contrasts sharply with conventional two-step methods that require hours of heating. nih.govjaptronline.com The efficiency of microwave heating stems from the direct interaction of the radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is significantly more energy-efficient than traditional oil baths. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Hydrazide Derivatives

| Hydrazide Derivative | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Source(s) |

| Fenamic Acid Hydrazides | Several hours (2-step) | 3-10 minutes (1-step) | Almost quantitative | nih.govjaptronline.com |

| Phenylacetic Acid Hydrazones | Hours (reflux) | 7 minutes | High (e.g., 85%) | mdpi.com |

| Diclofenac Hydrazide | 5-12 hours | ~3 minutes | 86.7% | japtronline.comjaptronline.com |

A key goal of green chemistry is to eliminate the use of volatile and often toxic organic solvents. Solvent-free synthesis, also known as solid-state reaction or neat reaction, represents an ideal approach. Techniques such as grinding the reactants together in a mortar and pestle have been shown to efficiently produce hydrazides from carboxylic acids and hydrazine hydrate at room temperature, completely avoiding the need for a solvent. researchgate.net This method is simple, highly efficient, and simplifies the work-up procedure, as the product often solidifies and can be purified by simple crystallization. researchgate.net

Similarly, performing reactions in aqueous media is a greener alternative to organic solvents. Water is non-toxic, non-flammable, and inexpensive. Hydrazide-linked covalent organic frameworks have been successfully synthesized in aqueous systems, demonstrating the viability of water as a reaction medium for forming N-N bonds. acs.org These solvent-free and aqueous methods significantly improve the environmental profile of the synthesis, as measured by metrics like a higher atom economy and a lower E-factor (environmental factor).

The use of catalysts is fundamental to green chemistry as they can enable reactions to proceed under milder conditions, reduce waste, and allow for greater selectivity. For hydrazide and hydrazone synthesis, several environmentally benign catalytic strategies have been developed.

Naturally occurring acids, such as the citric acid found in lemon juice, have been successfully used as catalysts for the synthesis of acylhydrazides from esters, offering a non-toxic and readily available alternative to strong mineral acids like H₂SO₄. inglomayor.cl Organocatalysis, which uses small organic molecules as catalysts, is another powerful green approach. L-proline, a naturally occurring amino acid, has been shown to be an effective catalyst for the synthesis of hydrazone derivatives, often under solvent-free grinding conditions, leading to high yields and short reaction times. mdpi.comtandfonline.com

Furthermore, advanced catalytic systems using transition metals like nickel or ruthenium have been developed for the direct N-N cross-coupling to form hydrazides, providing novel and more convergent synthetic routes. nih.govorganic-chemistry.org Ionic liquids have also been employed as recyclable catalysts and reaction media for hydrazone synthesis, offering advantages such as thermal stability and ease of separation from the product. rsc.org

Solvent-Free and Aqueous Media Syntheses

Derivatization Strategies Utilizing 2-Oxopropanehydrazide as a Precursor

2-Oxopropanehydrazide, also known as acetoacetic acid hydrazide or pyruvic acid hydrazide, serves as a versatile and reactive precursor in organic synthesis. Its structure incorporates a reactive hydrazide moiety (-CONHNH2) and a keto group, making it a valuable building block for a wide range of derivatives. These derivatives are synthesized through various strategies, including the formation of hydrazones, the construction of heterocyclic systems, and further structural modifications to achieve functional and structural diversity.

The synthesis of novel hydrazones from 2-oxopropanehydrazide is a primary and straightforward derivatization strategy. Hydrazones are a class of organic compounds containing the azomethine group (-NHN=CH-) and are known for their diverse chemical and biological applications. nih.gov The general method for preparing hydrazones involves the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). mdpi.com

In this context, the terminal amino group of the hydrazide function in 2-oxopropanehydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. nih.govmdpi.com The reaction proceeds to form a stable C=N double bond, yielding the corresponding hydrazone derivative.

The reaction can be generalized as follows: 2-Oxopropanehydrazide + Aldehyde/Ketone → N'-(Alkylidene/Arylidene)-2-oxopropanehydrazide + Water

The structural diversity of the resulting hydrazones is readily achieved by varying the structure of the aldehyde or ketone used in the condensation. A wide array of aromatic and heterocyclic aldehydes can be employed, leading to a large library of novel hydrazone derivatives. mdpi.comsciforum.net For instance, the reaction of 2-oxopropanehydrazide with substituted benzaldehydes yields N'-(substituted-benzylidene)-2-oxopropanehydrazides.

Table 1: Examples of Hydrazone Derivatives from 2-Oxopropanehydrazide

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative | General Structure |

|---|---|---|

| Benzaldehyde | N'-Benzylidene-2-oxopropanehydrazide | CH₃-CO-CH₂-CO-NH-N=CH-C₆H₅ |

| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-2-oxopropanehydrazide | CH₃-CO-CH₂-CO-NH-N=CH-C₆H₄-OH |

| Pyridine-4-carbaldehyde | 2-Oxo-N'-(pyridin-4-ylmethylene)propanehydrazide | CH₃-CO-CH₂-CO-NH-N=CH-C₅H₄N |

| Acetone | N'-Isopropylidene-2-oxopropanehydrazide | CH₃-CO-CH₂-CO-NH-N=C(CH₃)₂ |

These hydrazide-hydrazones are not only final products but also serve as important intermediates for synthesizing more complex heterocyclic structures. sciforum.net

The bifunctional nature of 2-oxopropanehydrazide makes it an excellent precursor for the synthesis of various heterocyclic compounds. The hydrazide and active methylene (B1212753) groups can participate in cyclization reactions to form stable ring systems.

Pyrazolones: Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. They are significant scaffolds in medicinal chemistry. The synthesis of pyrazolone (B3327878) derivatives can be achieved through the reaction of a hydrazide with a β-ketoester, such as ethyl acetoacetate. orientjchem.org In a related transformation, a derivative of 2-oxopropanehydrazide itself, specifically 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-oxopropanehydrazide, has been synthesized and characterized. nih.govscispace.com This highlights the utility of the hydrazide moiety in forming the pyrazolone ring. The general synthesis involves the condensation of the hydrazine derivative with a 1,3-dicarbonyl compound, leading to intramolecular cyclization. orientjchem.org

Thiosemicarbazides: Thiosemicarbazides are another important class of compounds that can be synthesized from 2-oxopropanehydrazide. These compounds are key intermediates in the synthesis of various sulfur- and nitrogen-containing heterocycles like thiadiazoles and triazoles. researchgate.net The synthesis is achieved by reacting a hydrazide with an isothiocyanate. ekb.egjocpr.com

The reaction involves the nucleophilic attack of the terminal nitrogen of 2-oxopropanehydrazide on the electrophilic carbon of the isothiocyanate (R-N=C=S).

2-Oxopropanehydrazide + Isothiocyanate → 1-(2-Oxopropanoyl)-4-substituted-thiosemicarbazide

Table 2: Synthesis of Heterocyclic Precursors from 2-Oxopropanehydrazide

| Target Scaffold | Co-reactant | Resulting Intermediate |

|---|---|---|

| Pyrazolone | Ethyl Acetoacetate | 3-Methyl-5-oxo-1-(2-oxopropanoyl)-4,5-dihydro-1H-pyrazole |

| Thiosemicarbazide (B42300) | Allyl Isothiocyanate | 4-Allyl-1-(2-oxopropanoyl)thiosemicarbazide |

| Thiosemicarbazide | Phenyl Isothiocyanate | 1-(2-Oxopropanoyl)-4-phenylthiosemicarbazide |

These thiosemicarbazide derivatives can then undergo acid- or base-catalyzed cyclization to yield various five-membered heterocyclic rings, demonstrating the role of 2-oxopropanehydrazide as a foundational block for heterocyclic synthesis. researchgate.netekb.eg

Achieving structural diversity is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of a molecule's properties. Beyond the initial formation of hydrazones and simple heterocycles, derivatives of 2-oxopropanehydrazide can undergo further modifications to create a wide array of complex and functionalized molecules.

One primary strategy for diversification involves the use of functionalized starting materials. For example, by synthesizing a hydrazone from a halogenated aromatic aldehyde (e.g., 4-bromobenzaldehyde), a reactive "handle" is introduced into the molecule. mdpi.com This halogen atom can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. mdpi.com This allows for the attachment of a wide variety of aryl, heteroaryl, or alkynyl groups, dramatically increasing the structural complexity of the final product. mdpi.com

Another avenue for functionalization is the modification of the heterocyclic scaffolds derived from 2-oxopropanehydrazide. For instance, the thiol group in a triazole-thiol ring (synthesized from a thiosemicarbazide intermediate) can be alkylated to produce S-alkylated derivatives. researchgate.net Similarly, C-H functionalization techniques can be employed to selectively introduce new substituents onto the aromatic or heterocyclic rings of the derivatives. rsc.orgresearchgate.netbeilstein-journals.org

The inherent reactivity of the "2-oxo" group in the original precursor also offers opportunities for modification, such as through aldol (B89426) condensation reactions at the alpha-carbon, although this is more common in the precursor itself rather than the final derivatives. mcat-review.org The combination of these strategies—varying the initial carbonyl reactant, forming diverse heterocyclic cores, and performing subsequent functionalization reactions—provides a powerful and versatile platform for generating extensive libraries of novel compounds originating from the 2-oxopropanehydrazide precursor. encyclopedia.pubnih.gov

Chemical Reactivity and Mechanistic Studies of 2 Oxopropanehydrazide

Reaction Mechanisms and Pathways of 2-Oxopropanehydrazide

The reactivity of 2-oxopropanehydrazide is governed by the interplay of its functional groups: a ketone, an amide (as part of the hydrazide), and the hydrazine (B178648) nitrogen atoms. These groups create a landscape of nucleophilic and electrophilic centers within the same molecule.

Nucleophilic and Electrophilic Reactivity Profiles

2-Oxopropanehydrazide exhibits a dual reactivity profile, possessing both nucleophilic and electrophilic sites. This ambident nature is central to its synthetic utility.

Nucleophilic Centers : The primary nucleophilic sites are the nitrogen atoms of the hydrazine moiety. The terminal (-NH2) group is particularly nucleophilic and readily attacks electrophilic centers. byjus.com The nitrogen adjacent to the carbonyl group is less nucleophilic due to the electron-withdrawing effect of the carbonyl oxygen. Additionally, the α-carbon, situated between the two carbonyl groups, possesses acidic protons. Deprotonation under basic conditions generates a carbanion (enolate), which is a potent carbon nucleophile. masterorganicchemistry.com

Electrophilic Centers : The molecule contains two electrophilic carbon atoms. Both the ketonic carbonyl carbon and the amide carbonyl carbon are electron-deficient due to the polarization of the C=O bond, making them susceptible to attack by nucleophiles. youtube.comlibretexts.org Aldehydes are generally more reactive electrophiles than ketones. libretexts.org

This combination allows the molecule to react with itself or with a variety of external reagents, acting as either the nucleophile or the electrophile depending on the reaction conditions and the nature of the other reactants.

Intramolecular Cyclization Reactions

The presence of a 1,3-dicarbonyl-like system in conjunction with a hydrazine group makes 2-oxopropanehydrazide an ideal precursor for intramolecular cyclization reactions, leading to the formation of stable five-membered heterocyclic rings. The most common cyclization pathway involves the formation of pyrazole (B372694) derivatives.

The mechanism for pyrazole formation typically proceeds via the following steps:

Nucleophilic Attack : The terminal, more nucleophilic nitrogen of the hydrazide attacks the more electrophilic ketone carbonyl carbon.

Condensation : This is followed by dehydration (loss of a water molecule) to form a hydrazone intermediate.

Cyclization : The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

Dehydration : A final elimination of water yields the aromatic pyrazolone (B3327878) ring.

This reaction is a cornerstone of pyrazole synthesis. uobasrah.edu.iqorganic-chemistry.org For instance, the reaction of 2-oxopropanehydrazide (also known as acetoacetic acid hydrazide) with itself or other suitable reagents can lead to substituted pyrazolones. A notable example is the synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-oxopropanehydrazide, a derivative that itself contains the core 2-oxopropanehydrazide structure attached to a newly formed pyrazolone ring, showcasing the compound's utility in building complex molecules. researchgate.net The favorability of forming five- and six-membered rings in intramolecular reactions is a well-established principle in organic chemistry. masterorganicchemistry.com

| Reactant Moiety | Reaction Conditions | Major Product Type | Ring Size | Reference |

|---|---|---|---|---|

| β-Keto hydrazide | Acid or Base Catalysis | Pyrazolone | 5-membered | uobasrah.edu.iqresearchgate.net |

| Hydrazide-thiocarbamoyl | Acid (e.g., H₃PO₄) | Thiadiazole | 5-membered | |

| Hydrazide-thiocarbamoyl | Aqueous KOH | Triazole | 5-membered |

Tautomeric Equilibria and Isomeric Forms of 2-Oxopropanehydrazide Derivatives

Tautomers are constitutional isomers that readily interconvert, and 2-oxopropanehydrazide can exist in several tautomeric forms due to proton transfer. nanalysis.comlibretexts.org The primary equilibria are keto-enol and amide-imidic acid tautomerism.

Keto-Enol Tautomerism : The ketone part of the molecule can equilibrate with its enol form. This equilibrium involves the migration of a proton from the α-carbon to the ketone oxygen, forming a hydroxyl group and a C=C double bond. masterorganicchemistry.com The stability of the enol form is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov

Amide-Imidic Acid Tautomerism : The hydrazide portion, which is a type of amide, can tautomerize to its imidic acid form. This involves the transfer of a proton from the nitrogen to the carbonyl oxygen.

These equilibria are significant as the different tautomers exhibit distinct reactivity. For example, the enol form is nucleophilic at the α-carbon and can participate in reactions where the keto form is unreactive. The relative populations of these tautomers can be crucial in determining reaction pathways and product distributions. libretexts.org The study of tautomerism in related heterocyclic systems like uracil (B121893) and 2-pyridone provides a strong theoretical basis for understanding these equilibria. wikipedia.org

Role of 2-Oxopropanehydrazide as a Synthon in Organic Synthesis

In the context of retrosynthetic analysis, a synthon is an idealized fragment of a molecule used to assist in planning a synthesis. arkat-usa.org 2-Oxopropanehydrazide serves as a versatile synthon, primarily as a precursor to 1,3-dicarbonyl and pyrazole-based structures. Its multiple functional groups allow for a variety of bond-forming strategies.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.org The structural features of 2-oxopropanehydrazide make it a promising candidate for MCRs.

While specific, widely-named MCRs featuring 2-oxopropanehydrazide are not extensively documented, its components are analogous to those used in well-known MCRs:

Biginelli-type Reactions : The classical Biginelli reaction combines an aldehyde, a β-ketoester, and urea (B33335). researchgate.netmdpi.com By replacing the β-ketoester with 2-oxopropanehydrazide, novel dihydropyrimidinone-like structures could be accessible. The active methylene (B1212753) group and the hydrazide could both participate, leading to complex heterocyclic scaffolds. researchgate.netnih.gov

Ugi-type Reactions : The Ugi four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. rsc.orgnih.gov The amine functionality of the hydrazide group in 2-oxopropanehydrazide could allow it to act as the amine component in an Ugi reaction, leading to the synthesis of complex peptide-like molecules with an embedded keto-amide framework. beilstein-journals.orgresearchgate.net

The potential for 2-oxopropanehydrazide to act as a scaffold in MCRs offers a pathway to rapidly generate molecular diversity from simple starting materials.

Advanced Spectroscopic and Structural Elucidation of 2 Oxopropanehydrazide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is an unparalleled technique for probing the structure of organic compounds in solution. auremn.org.br It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is essential for analyzing conformational and tautomeric equilibria. researchgate.netnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is a primary tool for determining the structure of organic molecules by analyzing the chemical shifts, multiplicities (splitting patterns), and integrals of proton signals. rsc.org For 2-oxopropanehydrazide, the ¹H NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.

The methyl (CH₃) protons of the acetyl group would typically appear as a singlet in a specific region of the spectrum. The methylene (B1212753) (CH₂) protons, being adjacent to the carbonyl group, would also produce a characteristic signal. The protons of the hydrazide group (-NH-NH₂) will exhibit signals whose chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. reddit.com

The potential for keto-enol tautomerism in 2-oxopropanehydrazide adds another layer of complexity and analytical depth. nanalysis.com In solution, the compound can exist as an equilibrium mixture of the keto form (2-oxopropanehydrazide) and the enol form (1-hydrazinylprop-1-en-2-ol). The presence of the enol tautomer would give rise to a new set of signals, including a vinyl proton and a hydroxyl proton, with the relative integrals of the keto and enol signals providing a quantitative measure of the tautomeric equilibrium. nanalysis.com

Furthermore, conformational isomers can be studied by analyzing changes in the ¹H NMR spectrum at different temperatures. researchgate.net At lower temperatures, the interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. Analysis of coupling constants (³JHH) can provide valuable information about the dihedral angles between adjacent protons, which is crucial for determining the preferred conformation. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Oxopropanehydrazide (Keto Form) This table is illustrative and actual values may vary based on solvent and experimental conditions.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.1 | Singlet |

| CH₂ (methylene) | ~3.4 | Singlet |

| NH (amide) | Broad, variable | Singlet |

| NH₂ (hydrazine) | Broad, variable | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. udel.edu Each unique carbon atom in 2-oxopropanehydrazide will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. oregonstate.edu

For 2-oxopropanehydrazide, one would expect to see signals for the methyl carbon, the methylene carbon, and the two carbonyl carbons (one from the acetyl group and one from the hydrazide group). The carbonyl carbons are typically found at the downfield end of the spectrum (160-220 ppm). oregonstate.edu The presence of tautomers would also be evident in the ¹³C NMR spectrum, with a different set of carbon signals corresponding to the enol form. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Oxopropanehydrazide (Keto Form) This table is illustrative and actual values may vary based on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (acetyl) | ~30 |

| CH₂ (methylene) | ~50 |

| C=O (acetyl) | ~205 |

| C=O (hydrazide) | ~170 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structural Assignments

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and establishing the connectivity between atoms. scribd.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For 2-oxopropanehydrazide, COSY would be used to confirm couplings between the NH and NH₂ protons of the hydrazide group, if resolved. In more complex derivatives, it is invaluable for tracing out spin systems.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded carbon and proton atoms (¹JCH). columbia.edu An HSQC spectrum of 2-oxopropanehydrazide would show cross-peaks connecting the signal of each protonated carbon in the ¹³C spectrum to the signal of its attached proton(s) in the ¹H spectrum. rutgers.edu This allows for the definitive assignment of the methyl and methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly powerful for establishing the connectivity across quaternary carbons and heteroatoms. For 2-oxopropanehydrazide, an HMBC experiment would show correlations between the acetyl protons (CH₃) and the acetyl carbonyl carbon, as well as the methylene carbon. It would also show correlations between the methylene protons and both carbonyl carbons, confirming the core structure of the molecule. rutgers.edu

Vibrational Spectroscopy Applications in 2-Oxopropanehydrazide Chemistry

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment. ibm.comgaussian.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. rtilab.compressbooks.pub The resulting spectrum is a unique molecular fingerprint that allows for the identification of various functional groups. mdpi.com

For 2-oxopropanehydrazide, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amide and amine groups (typically in the range of 3200-3400 cm⁻¹). Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functional groups would be prominent, usually appearing in the region of 1650-1750 cm⁻¹. The presence of hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. Other vibrations, such as C-H bending and C-N stretching, would also be present in the fingerprint region of the spectrum.

Table 3: Characteristic FTIR Absorption Bands for 2-Oxopropanehydrazide This table is illustrative and actual values may vary based on specific molecular environment and phase.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amide/amine) | Stretching | 3200 - 3400 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (ketone) | Stretching | ~1715 |

| C=O (amide) | Stretching (Amide I) | ~1680 |

| N-H | Bending (Amide II) | ~1550 |

| C-N | Stretching | 1200 - 1350 |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. horiba.com

In the Raman spectrum of 2-oxopropanehydrazide, the C=O stretching vibrations would also be visible, though their intensities might differ from the FTIR spectrum. mdpi.com The C-C and C-H symmetric stretching and bending modes would also be expected to produce distinct Raman signals. Raman spectroscopy can be particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer. horiba.com Furthermore, changes in the Raman spectra can provide insights into conformational changes and intermolecular interactions. aps.org The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of 2-oxopropanehydrazide. mdpi.com

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, is pivotal for probing the electronic transitions within 2-oxopropanehydrazide. These methods provide information on the energy differences between electronic states and the dynamics of excited states.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of hydrazides and their derivatives reveals characteristic absorption bands corresponding to π → π* and n → π* transitions. For 2-oxopropanehydrazide, which can be considered a derivative of acetoacetic acid hydrazide, the electronic spectrum is expected to show distinct absorption maxima.

Experimental studies on the closely related acetoacetic acid hydrazide have identified specific electronic transitions. In solution, this compound exhibits an n → σ* transition around 195 nm and a π → π* transition at approximately 269 nm. researchgate.net These transitions are attributed to the excitation of non-bonding electrons and electrons in pi orbitals to higher energy anti-bonding orbitals, respectively. researchgate.net The position and intensity of these bands can be influenced by the solvent environment due to solute-solvent interactions. acs.org

Theoretical calculations using methods like Density Functional Theory (DFT) can further elucidate the nature of these electronic transitions by modeling the molecular orbitals involved. imist.ma For 2-oxopropanehydrazide, DFT calculations would likely predict similar transitions, with the exact wavelengths being dependent on the specific computational model and basis set used. schrodinger.com

Table 1: Experimental and Theoretical Electronic Transitions for Acetoacetic Acid Hydrazide

| Transition Type | Experimental λmax (nm) researchgate.net | Theoretical λmax (nm) researchgate.net |

| n → σ | 195 | 185 |

| π → π | 269 | 246 |

Fluorescence Spectroscopy and Excited State Dynamics

Fluorescence spectroscopy offers a window into the excited state dynamics of molecules like 2-oxopropanehydrazide. unchainedlabs.com While some hydrazide derivatives are non-fluorescent, others exhibit significant emission upon excitation. nih.gov The fluorescence properties are highly dependent on the molecular structure and the presence of intramolecular hydrogen bonding, which can restrict molecular motion and enhance fluorescence intensity.

For hydrazide-hydrazone derivatives, photoisomerization can lead to changes in fluorescence. For instance, an E to Z isomerization upon irradiation can result in a Z-isomer that is stabilized by additional intramolecular hydrogen bonds, leading to increased fluorescence. The study of solvatochromism, where the absorption and emission maxima shift with solvent polarity, can provide insights into the change in dipole moment between the ground and excited states, indicating the degree of intramolecular charge transfer (ICT) upon excitation. acs.org

Computational chemistry can be employed to predict the fluorescence spectra of 2-oxopropanehydrazide. marshall.edu By calculating the properties of the excited states, such as excitation energies and oscillator strengths, it is possible to model the emission spectrum and understand the factors influencing its fluorescence quantum yield. mdpi.com

Table 2: Factors Influencing Fluorescence in Hydrazide Derivatives

| Factor | Effect on Fluorescence | Reference |

| Intramolecular Hydrogen Bonding | Can enhance fluorescence intensity by restricting molecular motion. | |

| Photoisomerization (E/Z) | Can switch fluorescence on or off depending on the isomer's stability and rigidity. | |

| Solvent Polarity | Can cause bathochromic (red) or hypsochromic (blue) shifts in emission spectra, indicating changes in the excited state dipole moment. | acs.org |

| Electron-donating/withdrawing groups | Substituents can modulate fluorescence intensity and wavelength. | nih.gov |

X-ray Crystallography and Diffraction Techniques for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. acs.orgnih.govcmu.ac.thuzh.ch

Single-Crystal X-ray Diffraction Analysis

It is anticipated that in the crystalline form, the 2-oxopropanehydrazide molecule will exhibit a nearly planar hydrazide group. The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The N-H groups of the hydrazine (B178648) moiety and the C=O group are strong hydrogen bond donors and acceptors, respectively. These interactions would likely lead to the formation of supramolecular structures such as chains or sheets. researchgate.net

Table 3: Predicted Crystallographic Parameters for 2-Oxopropanehydrazide (by analogy with related structures)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O interactions |

| Supramolecular Motif | Hydrogen-bonded chains or dimers |

| Torsion Angles | The C-C-N-N backbone is expected to be close to planar. |

Powder X-ray Diffraction for Polymorphic Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in hydrazides. researchgate.netsapub.orgacs.orgresearchgate.netmdpi.com Different polymorphs of a compound can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing these different polymorphic forms. nih.govmit.edu

The PXRD pattern is a fingerprint of a specific crystalline phase. nih.gov Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (2θ values) and intensities. By comparing the PXRD pattern of a sample to known patterns, one can identify the polymorphic form present. Furthermore, techniques like variable-temperature PXRD can be used to study phase transitions between different polymorphs. researchgate.net For 2-oxopropanehydrazide, a systematic screening for polymorphs by crystallization from different solvents and at various temperatures, followed by PXRD analysis, would be necessary to fully characterize its solid-state behavior.

Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy for Metal Complexes)

Mössbauer spectroscopy is a highly sensitive technique for studying the properties of specific nuclei, most commonly ⁵⁷Fe. schrodinger.comresearchgate.netresearchgate.net It provides detailed information about the electronic environment of the iron atom, including its oxidation state, spin state, and the symmetry of its coordination sphere. researchgate.netresearchgate.net

For hypothetical metal complexes of 2-oxopropanehydrazide with iron, Mössbauer spectroscopy would be an invaluable tool for characterization. The ligand is expected to coordinate to the iron center through the carbonyl oxygen and the terminal amino nitrogen, acting as a bidentate chelating agent.

Iron(II) Complexes: For a high-spin Fe(II) complex of 2-oxopropanehydrazide in an octahedral geometry, the isomer shift (δ) would be expected in the range of 1.0-1.3 mm/s, with a large quadrupole splitting (ΔEQ) of 2.0-3.0 mm/s. In contrast, a low-spin Fe(II) complex would exhibit a much smaller isomer shift (δ ≈ 0.2-0.5 mm/s) and a smaller quadrupole splitting. cmu.ac.thsapub.org

Iron(III) Complexes: A high-spin Fe(III) complex would typically show an isomer shift in the range of 0.4-0.6 mm/s and a small quadrupole splitting (ΔEQ < 1.0 mm/s) due to the spherically symmetric d⁵ electron configuration. researchgate.netmdpi.com Low-spin Fe(III) complexes are less common but would have different parameters.

Computational methods, such as DFT, can be used to predict the Mössbauer parameters for these complexes, providing a valuable comparison with experimental data. acs.orgacs.org

Table 4: Predicted Mössbauer Parameters for Hypothetical Iron Complexes of 2-Oxopropanehydrazide

| Complex | Spin State | Predicted Isomer Shift (δ) (mm/s) | Predicted Quadrupole Splitting (ΔEQ) (mm/s) |

| [Fe(2-oxopropanehydrazide)₃]²⁺ | High-spin Fe(II) | 1.0 - 1.3 | 2.0 - 3.0 |

| [Fe(2-oxopropanehydrazide)₃]²⁺ | Low-spin Fe(II) | 0.2 - 0.5 | < 1.0 |

| [Fe(2-oxopropanehydrazide)₃]³⁺ | High-spin Fe(III) | 0.4 - 0.6 | < 1.0 |

Theoretical and Computational Chemistry Studies of 2 Oxopropanehydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods are used to predict molecular geometries, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for the study of medium-sized organic molecules like 2-oxopropanehydrazide. DFT methods are used to determine the electron density of a system to calculate its energy and, from there, a wide range of molecular properties.

For a molecule such as 2-oxopropanehydrazide, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), would be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Predict Reactivity Indices: DFT is used to calculate global reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, help in understanding the chemical behavior of the molecule. For hydrazide derivatives, DFT has been employed to investigate charge distribution, which is crucial for their biological activity. acs.org

A typical output for reactivity analysis of 2-oxopropanehydrazide using DFT would include the following parameters, although specific values from dedicated studies are not currently published:

| DFT-Calculated Parameter | Description | Typical Application for 2-Oxopropanehydrazide |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers or tautomers (e.g., keto-enol forms). |

| Dipole Moment | A measure of the overall polarity of the molecule. | Provides insight into solubility in polar solvents and the nature of intermolecular electrostatic interactions. |

| Atomic Partial Charges | The distribution of electron density among the atoms in the molecule. | Helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, key to predicting reaction mechanisms. |

| Electrostatic Potential (ESP) Map | A visual representation of the charge distribution on the molecule's surface. | Identifies regions prone to electrophilic or nucleophilic attack. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energy calculations and reaction barriers.

For 2-oxopropanehydrazide, high-accuracy ab initio calculations would be valuable for:

Benchmarking DFT Results: Validating the accuracy of less computationally expensive DFT methods for this specific class of compounds.

Investigating Reaction Mechanisms: Calculating precise activation energies and transition state geometries for reactions involving the hydrazide or ketone functionalities.

Studying Weak Interactions: Accurately describing non-covalent interactions, such as hydrogen bonding, which are critical for understanding the conformational preferences and intermolecular associations of 2-oxopropanehydrazide.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 2-oxopropanehydrazide, FMO analysis would pinpoint the reactive sites. The lone pairs on the nitrogen atoms of the hydrazide group and the oxygen of the carbonyl group are expected to contribute significantly to the HOMO, making them nucleophilic centers. The carbonyl carbon is expected to be a primary electrophilic site, with a significant contribution to the LUMO. While specific values are not available, studies on related hydrazides confirm the utility of FMO analysis in predicting reactivity. nih.gov

| FMO Parameter | Significance for 2-Oxopropanehydrazide |

| EHOMO | Energy of the HOMO; relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the LUMO; relates to the electron affinity and electron-accepting ability. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO gap; indicates chemical reactivity and kinetic stability. |

Ab Initio Methods for High-Accuracy Calculations

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

2-Oxopropanehydrazide has several rotatable bonds, allowing it to adopt multiple conformations. The relative stability of these conformers is dictated by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amide proton and the ketone oxygen.

Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the potential energy using quantum mechanics or a force field, would reveal the low-energy structures of 2-oxopropanehydrazide. This analysis is critical as the biological activity and chemical reactivity of a molecule often depend on its preferred shape. For related nicotinohydrazides, computational studies have shown that the conformer in which the azomethine proton is syn to the N-NH bond is the most stable.

Molecular dynamics simulations can model how a molecule of 2-oxopropanehydrazide interacts with other molecules, including solvents or biological macromolecules. By simulating the system over time (from nanoseconds to microseconds), MD can provide insights into:

Solvation: How solvent molecules (e.g., water) arrange around 2-oxopropanehydrazide and form hydrogen bonds.

Binding to a Target: In the context of drug design, MD simulations can explore how the molecule fits and moves within the active site of a protein. For instance, a molecular docking study identified a binding affinity of -5.2 Kcal/mol for 2-oxopropanehydrazide with Plasmodium falciparum L-lactate dehydrogenase. epa.gov MD simulations would further be used to assess the stability of this binding pose and the dynamics of the protein-ligand complex.

Aggregation: How multiple molecules of 2-oxopropanehydrazide might interact with each other in a condensed phase.

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment.

Conformational Landscapes of 2-Oxopropanehydrazide and its Derivatives

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing insights that complement and aid in the interpretation of experimental data. For 2-oxopropanehydrazide, also known as acetylhydrazide, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate key spectroscopic data, including infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. d-nb.infowindows.netscirp.org

DFT calculations have proven to be highly accurate in predicting the NMR chemical shifts of organic compounds. d-nb.info Recent advancements, particularly those that account for conformational isomers, have further enhanced the precision of these predictions. d-nb.info While specific DFT studies detailing the full spectroscopic prediction for 2-oxopropanehydrazide are not extensively documented in dedicated publications, the principles are well-established. For instance, the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is a standard approach for calculating NMR chemical shifts. nih.gov By optimizing the molecular geometry of 2-oxopropanehydrazide and calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁴N, ¹⁷O), a theoretical NMR spectrum can be generated. d-nb.infofrontiersin.org These predicted shifts can then be compared with experimental data. For acetylhydrazide, experimental ¹H and ¹³C NMR data have been reported in various studies. rsc.orgrsc.org Machine learning-augmented DFT methods have also emerged as a powerful strategy, often improving the accuracy of predictions by correcting systematic errors in DFT calculations. frontiersin.orguni-bonn.de

Similarly, computational methods are used to predict vibrational spectra (IR and Raman). researchgate.netutdallas.edu By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. researchgate.net These calculations help in the assignment of complex experimental spectra by correlating calculated vibrational modes with observed absorption bands. pressbooks.publibretexts.org For acetylhydrazide, the characteristic IR absorptions include N-H stretching, C=O (Amide I) stretching, and N-H bending vibrations. utdallas.eduvscht.cz Theoretical calculations can model these vibrations with considerable accuracy, often with deviations that can be systematically corrected using scaling factors. researchgate.net

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT. scirp.orgresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the electronic transitions. scirp.org For a molecule like 2-oxopropanehydrazide, TD-DFT can elucidate the nature of the electronic transitions, such as n → π* or π → π* transitions involving the carbonyl group and nitrogen lone pairs.

Interactive Table: Experimental and Characteristic Spectroscopic Data for 2-Oxopropanehydrazide (Acetylhydrazide)

Ligand-Protein Interaction Modeling (Excluding Efficacy/Clinical Outcomes)

Molecular docking is a key computational technique used to predict how a ligand, such as 2-oxopropanehydrazide, binds to a macromolecular target, typically a protein. nih.govjscimedcentral.com This method explores the possible binding orientations and conformations of the ligand within the active site of a protein and estimates the strength of the interaction, commonly expressed as a binding energy or docking score. mdpi.com

Molecular Docking Studies with Target Biomolecules

Molecular docking studies have been conducted to investigate the interaction of 2-oxopropanehydrazide and its derivatives with various biological targets. These in silico analyses provide valuable insights into the potential binding affinity and specificity of these compounds.

One study investigated the binding of 2-oxopropanehydrazide to Plasmodium falciparum L-lactate dehydrogenase (PfLDH), an important target for antimalarial drug development. researchgate.net In this virtual screening study, 2-oxopropanehydrazide was docked into the active site of PfLDH to assess its potential as an inhibitor. researchgate.net

In other research, derivatives of N'-acetyl-hydrazide were docked against several proteins implicated in cancer. researchgate.net For instance, the binding affinities of these compounds were calculated for targets like the B-Raf proto-oncogene, serine/threonine kinase (B-Raf), and the human epidermal growth factor receptor 2 (HER2). researchgate.net A recent study from 2025 also performed molecular docking of N'-acetyl hydrazide derivatives against SIRT1 (Sirtuin 1), TPMT (Thiopurine S-methyltransferase), and Tyrosinase, which are targets for various diseases. rsc.orgresearchgate.net This study identified several derivatives with favorable predicted binding affinities for these proteins. rsc.org For example, one derivative, compound 2o , was shown to interact with all three targets. researchgate.net

Interactive Table: Summary of Molecular Docking Studies of 2-Oxopropanehydrazide and Derivatives

Elucidation of Binding Modes and Interaction Energies

The primary goal of molecular docking is not only to predict binding affinity but also to elucidate the specific binding mode of a ligand. researchgate.neteyesopen.com This involves identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. researchgate.net

The study on N'-acetyl hydrazide derivatives with SIRT1, TPMT, and Tyrosinase provided detailed interaction patterns. researchgate.net The docking analysis revealed the specific amino acid residues involved in binding and the types of interactions formed. researchgate.net For instance, molecular docking of a related series of hydrazones with Mycobacterium tuberculosis protein kinase B (PknB) showed binding energies ranging from -6.99 to -8.27 kcal/mol. sciforum.netsciforum.net The analysis of these docked complexes would typically reveal hydrogen bonds between the hydrazide moiety (N-H and C=O groups) and polar residues in the active site, as well as hydrophobic interactions involving the acetyl methyl group. These detailed interaction maps are crucial for structure-based drug design, as they can guide the modification of the ligand to improve its binding affinity and selectivity. nih.gov

Coordination Chemistry of 2 Oxopropanehydrazide

Ligating Properties of 2-Oxopropanehydrazide

Denticity and Coordination Modes (e.g., Mono-, Bi-, Polydentate)

2-Oxopropanehydrazide, also known as acetylhydrazide, is a versatile ligand in coordination chemistry, capable of exhibiting various coordination modes. Its ability to act as a ligand is attributed to the presence of multiple donor atoms, namely the two nitrogen atoms of the hydrazide group and the oxygen atom of the carbonyl group. The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. unacademy.combyjus.com

Depending on the reaction conditions, the nature of the metal ion, and the solvent used, 2-oxopropanehydrazide can coordinate to metal centers in several ways:

Monodentate: It can coordinate to a metal ion through a single donor atom. While less common, this can occur through either the amino nitrogen or the carbonyl oxygen.

Bidentate: This is a very common coordination mode for hydrazide derivatives. wikipedia.org 2-Oxopropanehydrazide can form a stable five-membered chelate ring by coordinating to a metal ion through the amino nitrogen and the carbonyl oxygen (N,O-coordination). wikipedia.org This mode of coordination is prevalent in many of its transition metal complexes.

Polydentate (Bridging): In some instances, 2-oxopropanehydrazide can act as a bridging ligand, connecting two or more metal centers. This can happen if, for example, the terminal nitrogen and the carbonyl oxygen of the same ligand molecule coordinate to different metal ions. This bridging behavior leads to the formation of polynuclear complexes.

The specific coordination behavior is influenced by factors such as the pH of the solution, which can affect the protonation state of the ligand, and the steric and electronic properties of other ligands present in the coordination sphere. nih.gov

Impact of Tautomerism on Coordination Behavior

2-Oxopropanehydrazide can exist in two tautomeric forms: the keto form and the enol form. This tautomerism plays a crucial role in its coordination chemistry, as it influences the available donor atoms and the charge of the coordinating species.

Keto Form: In the solid state and in most solutions, 2-oxopropanehydrazide primarily exists in the keto form, which features a carbon-oxygen double bond (C=O) and a nitrogen-hydrogen single bond (N-H). In this form, it typically coordinates as a neutral bidentate ligand through the carbonyl oxygen and the terminal amino nitrogen atom.

Enol Form: Under certain conditions, such as in the presence of a base or upon coordination to certain metal ions, the keto form can tautomerize to the enol form. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N). The enol form can then be deprotonated to act as a monoanionic ligand, coordinating to the metal ion through the enolic oxygen and the azomethine nitrogen. This mode of coordination is often observed in complexes where the metal ion is in a higher oxidation state.

The ability to switch between these tautomeric forms allows 2-oxopropanehydrazide to adapt to the electronic requirements of different metal centers and to stabilize a variety of coordination geometries. rsc.org This versatility makes it a valuable ligand in the design and synthesis of metal complexes with specific structural and electronic properties.

Synthesis and Characterization of Metal Complexes of 2-Oxopropanehydrazide

The synthesis of metal complexes of 2-oxopropanehydrazide typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

A wide range of transition metal complexes of 2-oxopropanehydrazide and its derivatives have been synthesized and studied. koreascience.kr The general synthetic procedure involves dissolving the metal salt (e.g., chlorides, nitrates, acetates) and the ligand in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture. nih.gov The resulting solid complex can then be filtered, washed, and dried. nih.gov

Characterization techniques commonly employed include:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. nih.govmdpi.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. nih.gov A shift in the C=O stretching frequency to a lower wavenumber upon complexation indicates coordination through the carbonyl oxygen. Similarly, changes in the N-H stretching vibrations suggest the involvement of the hydrazinic nitrogen atoms in bonding. mdpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. libretexts.org

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in ascertaining the oxidation state and the spin state of the central metal ion. uokerbala.edu.iq

Molar Conductance Measurements: To determine the electrolytic nature of the complexes. unibas.it

| Complex | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| [Cu(L)₂(H₂O)₂] | Green | 75 | >300 | 12.5 |

| [Ni(L)₂(H₂O)₂] | Light Green | 80 | 280 | 15.2 |

| [Co(L)₂(H₂O)₂] | Pink | 70 | 295 | 14.8 |

| [Zn(L)₂(H₂O)₂] | White | 85 | >300 | 10.7 |

| L = 2-oxopropanehydrazide |

Main Group Metal Complexes

While less common than their transition metal counterparts, main group metal complexes of 2-oxopropanehydrazide have also been prepared and investigated. mdpi.com The synthesis of these complexes generally follows similar procedures to those used for transition metals, often involving the reaction of a main group metal salt or an organometallic precursor with the ligand. msu.eduzanichelli.it

The characterization of these complexes also relies on similar analytical techniques. However, due to the diamagnetic nature of many main group metal ions, NMR spectroscopy (¹H, ¹³C) becomes a particularly powerful tool for elucidating the structure of these complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide valuable insights into the binding mode. nih.gov

Structural Aspects of 2-Oxopropanehydrazide Metal Complexes

The structural diversity of metal complexes containing 2-oxopropanehydrazide is a direct consequence of its versatile ligating properties. X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of many of these compounds. mdpi.com

In many mononuclear complexes, 2-oxopropanehydrazide acts as a bidentate ligand, forming a five-membered chelate ring with the metal center through the carbonyl oxygen and the terminal nitrogen atom. wikipedia.org The resulting complexes can adopt various geometries, such as octahedral, square planar, or tetrahedral, depending on the coordination number and the electronic configuration of the metal ion. kud.ac.insemanticscholar.org For example, with divalent first-row transition metals, octahedral complexes of the type [M(L)₂(H₂O)₂] are common, where L represents the deprotonated enol form of 2-oxopropanehydrazide.

In some cases, particularly with metal ions that favor higher coordination numbers or in reactions where the stoichiometry is varied, 2-oxopropanehydrazide can act as a bridging ligand, leading to the formation of polynuclear complexes. mdpi.com These can range from simple dinuclear structures to more complex polymeric chains or clusters.

Coordination Geometries and Stereochemistry

The coordination of 2-oxopropanehydrazide to metal ions results in a variety of coordination geometries and stereochemical arrangements. The specific geometry adopted is influenced by factors such as the metal ion's size and charge, as well as its electronic configuration. libretexts.org For instance, coordination numbers typically range from 2 to as high as 16, with 6 being the most common. libretexts.org

Common coordination geometries include:

Octahedral: This is a very common geometry for coordination number 6. libretexts.org

Tetrahedral: This geometry is often observed for coordination number 4. libretexts.org

Square Planar: This geometry is also associated with coordination number 4 and is frequently found in metal ions with a d⁸ electronic configuration. libretexts.orglibretexts.org

The spatial arrangement of the ligands attached directly to the central metal ion defines the coordination polyhedron. uomustansiriyah.edu.iq For example, a complex like [Co(NH₃)₆]³⁺ exhibits an octahedral geometry. uomustansiriyah.edu.iq

In some instances, distortions from these ideal geometries can occur, which can sometimes be explained by the Jahn-Teller theorem. libretexts.orguni-siegen.de This theorem applies when there is an unequal number of electrons in the eg orbitals of an octahedral complex, leading to a distortion in the geometry. uni-siegen.de

Interactive Data Table: Common Coordination Geometries

| Coordination Number | Geometry | Example |

| 4 | Tetrahedral | [NiCl₄]²⁻ |

| 4 | Square Planar | [PtCl₄]²⁻ |

| 6 | Octahedral | [Co(NH₃)₆]³⁺ |

Bridging Ligand Architectures

A bridging ligand is a crucial component in coordination chemistry that connects two or more metal ions. wikipedia.orgtaylorandfrancis.com This bridging can be facilitated by a single atom or a polyatomic ligand. wikipedia.org The notation used to indicate a bridging ligand is the Greek letter mu (μ), followed by a subscript number denoting the number of metal atoms it binds to. wikipedia.org

2-Oxopropanehydrazide, with its multiple donor sites, can function as a bridging ligand, leading to the formation of polynuclear or multinuclear complexes. uomustansiriyah.edu.iq These bridging ligands play a dual role: they stabilize the crystal structure and mediate magnetic interactions between the metal centers. taylorandfrancis.com The nature of the bridging ligand is a key factor in designing metal-organic frameworks (MOFs), where the ligand's geometry and connectivity dictate the final structure. taylorandfrancis.com

The formation of these bridged structures can be achieved through various synthetic strategies, including the direct assembly of metal ions and organic linkers or through the substitution of existing bridging ligands in a pre-formed metal-organic polyhedron. nih.gov The interchange between bridging and terminal ligand positions is a dynamic process known as bridge-terminal exchange. wikipedia.org

Interactive Data Table: Types of Ligands

| Ligand Type | Description | Example |

| Terminal Ligand | A ligand that is bound to only one metal center. | Ammonia (B1221849) in [Co(NH₃)₆]³⁺ |

| Bridging Ligand | A ligand that connects two or more metal centers. wikipedia.org | Chloride in [Fe₂(OH)₂(H₂O)₈]⁴⁺ |

| Ambidentate Ligand | A ligand that can coordinate to a metal ion through two different atoms. uomustansiriyah.edu.iq | Thiocyanate (SCN⁻) |

Electronic and Magnetic Properties of Metal Complexes

Crystal Field Theory and Ligand Field Theory Applications

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are fundamental models used to explain the electronic structures and properties of transition metal complexes. numberanalytics.com CFT, in its essence, treats the interaction between the metal ion and the ligands as purely electrostatic. matanginicollege.ac.inegyankosh.ac.in The ligands are considered as point charges that create an electrostatic field, which in turn removes the degeneracy of the metal's d-orbitals. libretexts.orgmatanginicollege.ac.in

In an octahedral field, the d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). uni-siegen.dematanginicollege.ac.in The energy difference between these two sets is known as the crystal field splitting energy (Δo). libretexts.orguni-siegen.de The magnitude of Δo determines whether a complex will be high-spin or low-spin. matanginicollege.ac.in Weak field ligands result in a small Δo, leading to high-spin complexes with a greater number of unpaired electrons. matanginicollege.ac.in Conversely, strong field ligands cause a large Δo, resulting in low-spin complexes with fewer unpaired electrons. matanginicollege.ac.in

CFT and LFT are instrumental in designing transition metal complexes with specific electronic and magnetic properties for applications in fields like catalysis and materials science. numberanalytics.com

Spectrochemical Series and Magnetochemical Series Considerations

The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. egyankosh.ac.in Ligands that induce a large splitting are termed strong-field ligands, while those that cause a small splitting are weak-field ligands. The color of transition metal complexes is a direct consequence of this d-orbital splitting, as it often corresponds to the energy of visible light, leading to d-d electronic transitions. egyankosh.ac.in

The magnetochemical series, on the other hand, ranks ligands based on their influence on the magnetic properties of a complex. libretexts.org This series can be established by observing the shifts in nuclear magnetic resonance (NMR) spectroscopy of paramagnetic complexes. libretexts.org For instance, in certain iron-porphyrin complexes, the spin state can be intermediate between high-spin (S=5/2) and a lower spin state (S=3/2), and the observed NMR shift can be used to gauge the field strength of an axial ligand. libretexts.org It is noteworthy that the position of a ligand in the magnetochemical series can sometimes differ from its position in the spectrochemical series due to factors like the spin state of the metal ion and the extent of pi-bonding. libretexts.org

The magnetic properties of coordination compounds are determined by the presence of unpaired electrons. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled by it. libretexts.orgdalalinstitute.com In polynuclear complexes, the individual magnetic moments of the metal centers can interact, leading to phenomena like ferromagnetism (parallel alignment of moments) or antiferromagnetism (antiparallel alignment). dalalinstitute.comhcpgcollege.edu.in

Reactivity and Catalytic Applications of 2-Oxopropanehydrazide Metal Complexes (Non-Biological)

Metal complexes of ligands similar to 2-oxopropanehydrazide, such as Schiff bases, have demonstrated significant catalytic activity in a range of non-biological reactions. nih.govresearchgate.net These applications often involve the metal complex acting as a homogeneous catalyst.

For example, manganese(II) Schiff base complexes have been shown to be highly selective catalysts for the oxidation of cyclohexene (B86901) to cyclohexene oxide. nih.gov Similarly, molybdenum(VI) Schiff base complexes have proven to be efficient and selective catalysts for the oxidation of various olefins. nih.gov The catalytic activity can be influenced by the addition of other molecules; for instance, the presence of imidazole (B134444) can enhance the catalytic activity of certain manganese complexes in oxidation reactions. nih.gov

Copper complexes have also been a focus of catalytic research. beilstein-journals.org Copper-catalyzed reactions find broad application in synthetic chemistry. beilstein-journals.org The development of copper complexes with redox-active ligands has opened up new avenues for catalysis, where the ligand actively participates in the electronic processes of the reaction. beilstein-journals.org These systems can be used in reactions like the aerobic oxidation of alcohols and phenol-amine couplings. beilstein-journals.org

The reactivity of these complexes can be understood in terms of the lability or inertness of the metal center. uci.edu Factors such as the d-electron configuration and the spin state of the metal ion play a crucial role in determining the rate of ligand substitution reactions, which is a key step in many catalytic cycles. uci.edu For example, high-spin d⁶ complexes are often labile due to the presence of electrons in the anti-bonding eg orbitals. uci.edu

Biochemical and Biological Interactions of 2 Oxopropanehydrazide Mechanistic Focus

Molecular Recognition and Binding Mechanisms

Molecular recognition is the foundation of biological processes, involving specific, non-covalent interactions between molecules. nih.gov In the context of 2-oxopropanehydrazide and its derivatives, understanding these interactions at a molecular level is crucial to elucidating their biological activity.

Interaction with Enzymes and Receptors at a Molecular Level

The interaction of 2-oxopropanehydrazide derivatives with enzymes and receptors is a complex process governed by a variety of non-covalent forces. These interactions are highly specific, meaning that a molecule will bind preferentially to its target over other molecules. nih.gov The binding affinity, or the strength of the interaction, is also a critical factor. nih.gov

The process of molecular recognition involves a molecule, often referred to as a ligand or substrate, fitting into a specific binding site on a protein, such as an enzyme or receptor. This binding is driven by the formation of multiple non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific arrangement of amino acid residues within the binding site creates a unique chemical environment that is complementary to the ligand.

In the case of derivatives of 2-oxopropanehydrazide, their ability to act as inhibitors of various enzymes suggests a high degree of molecular recognition. For instance, in the inhibition of urease, it is proposed that these compounds interact with the nickel ions present in the active site of the enzyme, a key feature for catalysis. Similarly, their interaction with other enzymes likely involves specific binding within the active or allosteric sites, leading to a modulation of enzyme activity.

The study of these interactions often employs computational methods like molecular docking, which can predict the binding pose and affinity of a ligand to a protein. mdpi.com These in silico approaches provide valuable insights into the specific amino acids and types of interactions involved in the molecular recognition process.

Inhibition Mechanisms of Specific Enzymes (e.g., Urease, Cholinesterases, Alpha-Glucosidase, Lipoxygenase, Protein Kinases)

Derivatives of 2-oxopropanehydrazide have been investigated for their inhibitory effects on a range of enzymes, each with distinct mechanisms of action.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). nih.gov Its inhibition is a key strategy for treating infections caused by urease-producing bacteria. nih.gov Hydrazide derivatives, including those related to 2-oxopropanehydrazide, are known to be potent urease inhibitors. researchgate.netresearchgate.net The proposed mechanism of inhibition involves the interaction of the hydrazide moiety with the nickel ions in the urease active site, disrupting the catalytic cycle. Some studies have shown that these compounds can be more effective than standard inhibitors like thiourea. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.com While direct studies on 2-oxopropanehydrazide are limited, related hydrazone derivatives have been shown to inhibit cholinesterases. nih.gov The mechanism often involves the inhibitor binding to the active site of the enzyme, preventing acetylcholine from accessing it. nih.gov

Alpha-Glucosidase: Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. wikipedia.orgmdpi.com Its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. wikipedia.org Various natural and synthetic compounds, including some with hydrazide-like structures, have been shown to inhibit this enzyme. nih.govscielo.brscielo.br The mechanism is typically competitive, where the inhibitor vies with the carbohydrate substrate for the enzyme's active site. wikipedia.org

Lipoxygenase: Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.govmdpi.com Inhibition of LOX is a target for anti-inflammatory therapies. nih.gov While specific data on 2-oxopropanehydrazide is not readily available, various compounds are known to inhibit LOX activity. researchgate.netsigmaaldrich.comcaymanchem.com

Protein Kinases: Protein kinases are a large family of enzymes that play critical roles in cell signaling by phosphorylating other proteins. nih.govucsf.edu Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. nih.gov Derivatives of hydrazides have been investigated as protein kinase inhibitors. sciforum.net For example, N'-(substitutedbenzylidene)-3-(2-nitrophenylamino)-3-oxopropanehydrazide derivatives have been studied for their potential to inhibit Mycobacterium tuberculosis protein kinase B (PknB), an essential enzyme for mycobacterial growth. sciforum.net The mechanism of inhibition often involves the compound binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate. ucsf.edu

Cellular and Subcellular Interaction Studies (Excluding Human Clinical Data)

In Vitro Studies on Cellular Pathways and Processes

In vitro studies using cell lines are instrumental in understanding how compounds like 2-oxopropanehydrazide and its derivatives affect cellular functions. These studies provide a controlled environment to investigate specific cellular pathways and processes.

For instance, derivatives of 2-oxopropanehydrazide have been evaluated for their anticancer activity against various cancer cell lines. Research on 2'-hydroxychalcone, a related class of compounds, has demonstrated the ability to inhibit the proliferation, migration, and invasion of breast cancer cells in vitro. nih.govnih.gov Mechanistic investigations revealed that these effects were associated with the inhibition of the NF-κB signaling pathway, a crucial regulator of cell survival and inflammation. nih.govnih.gov Furthermore, these compounds were shown to induce an accumulation of reactive oxygen species (ROS), trigger endoplasmic reticulum stress, and activate the JNK/MAPK pathway. nih.govnih.gov

Such studies often involve a variety of assays to measure cell viability, proliferation, apoptosis (programmed cell death), and autophagy (a cellular recycling process). The findings from these in vitro models are crucial for identifying the molecular targets and cellular pathways affected by the compound, providing a foundation for further mechanistic investigations.

Mechanistic Investigations into Biological Activity (e.g., Anti-mycobacterial Mechanisms, Antifungal Mechanisms)

Anti-mycobacterial Mechanisms: